

Spectroscopic and Synthetic Profile of 2-Bromo-6-hydrazinylpyridine: A Technical Overview

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Compound of Interest

Compound Name: 2-Bromo-6-hydrazinylpyridine

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This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodology for **2-Bromo-6-hydrazinylpyridine** (CAS No: 26944-71-8), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While a complete spectroscopic dataset is not publicly available, this document compiles the existing ^1H NMR data and outlines the established synthetic protocol.

Molecular Structure and Properties

- Molecular Formula: $\text{C}_5\text{H}_6\text{BrN}_3$
- Molecular Weight: 188.03 g/mol
- Appearance: Off-white to brown solid

Synthesis Protocol

An established method for the synthesis of **2-Bromo-6-hydrazinylpyridine** involves the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine with hydrazine.

Experimental Protocol

A general procedure for the synthesis of 2-bromo-6-hydrazinopyridine is as follows:

- Commercially available 2,6-dibromopyridine (4.12 g, 16.6 mmol) is suspended in ethanol (40 mL).[1]
- Hydrazine hydrate (10 mL, 97.6 mmol, 50-60% aqueous solution) is added to the suspension.[1]
- The reaction mixture is heated to reflux at 115°C for 18 hours.[1]
- Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[1]
- The resulting residue is purified by silica gel column chromatography using an eluent of ethyl acetate/n-heptane (60/40, v/v) to yield 2-bromo-6-hydrazinopyridine as an off-white solid.[1]

In a similar reported synthesis, 8.0 g (34 mmol) of 2,6-dibromopyridine, 15 ml (310 mmol) of hydrazine hydrate, and 2 ml of 1-propanol were heated at 80°C for 12 hours. After cooling overnight at 4°C, the solution deposited pale-yellow needles of the title compound.[2]

Spectroscopic Data

Comprehensive spectroscopic characterization is crucial for the unambiguous identification and quality control of synthesized compounds. The following sections detail the publicly available spectroscopic data for **2-Bromo-6-hydrazinylpyridine**.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H NMR spectrum of **2-Bromo-6-hydrazinylpyridine** has been reported in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for **2-Bromo-6-hydrazinylpyridine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.33	t	1H	Pyridine H-4
6.83	d	1H	Pyridine H-3 or H-5
6.67	d	1H	Pyridine H-3 or H-5
6.00	br s	1H	NH
3.00-3.33	br s	2H	NH ₂

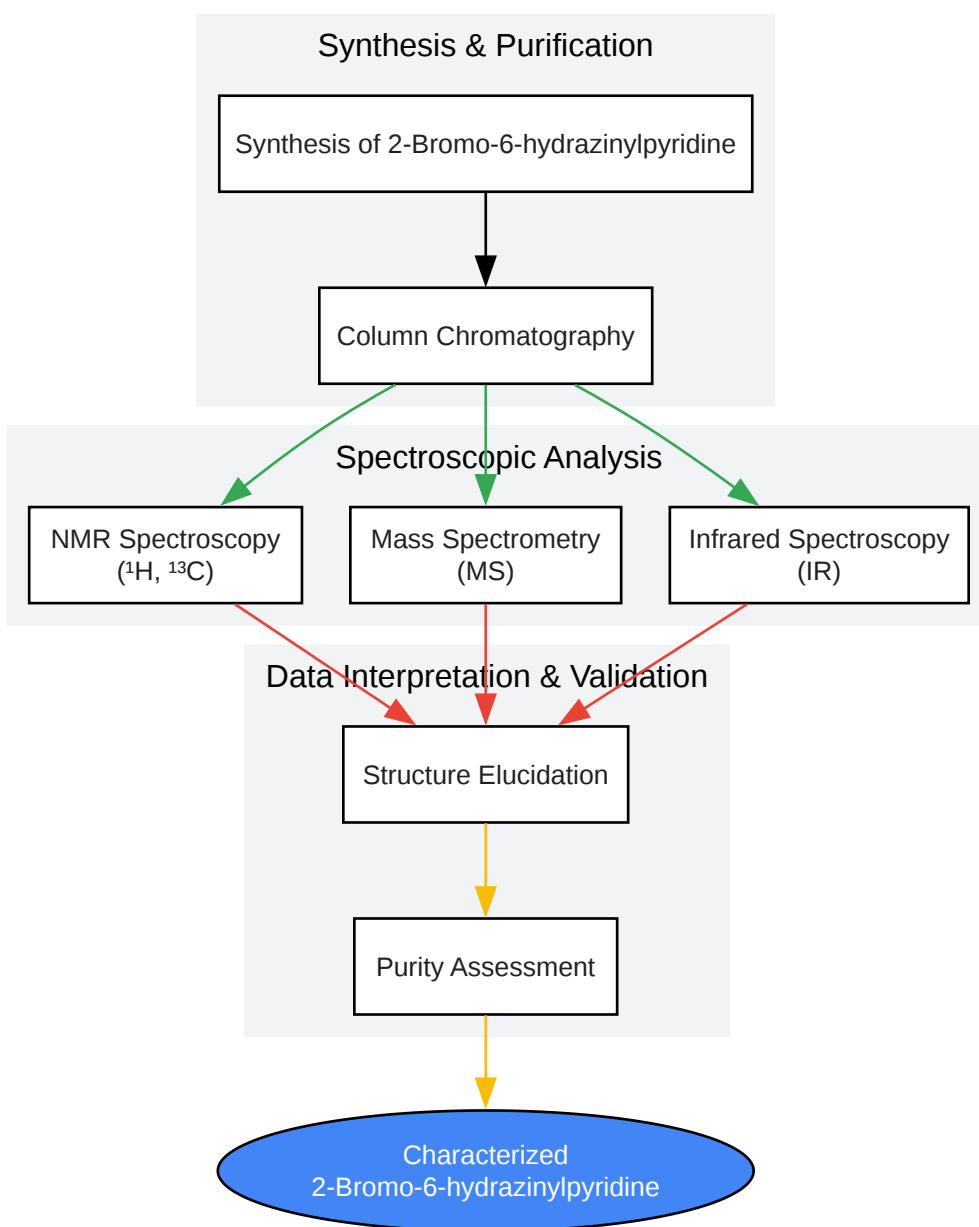
- Spectrometer Frequency: 400 MHz[1]
- Solvent: CDCl₃[1]

¹³C NMR, IR, and Mass Spectrometry Data

Despite extensive searches of scientific literature and chemical databases, publicly available quantitative data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of **2-Bromo-6-hydrazinylpyridine** could not be located. Researchers working with this compound are advised to acquire this data for complete characterization.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like **2-Bromo-6-hydrazinylpyridine**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide serves as a foundational resource for professionals engaged in research and development involving **2-Bromo-6-hydrazinylpyridine**. The provided synthetic protocol and ¹H NMR data are valuable for the initial stages of compound handling and characterization. Further analytical work is recommended to establish a complete spectroscopic profile of this molecule.

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References

- 1. 2-BROMO-6-HYDRAZINYLPYRIDINE | 26944-71-8 [chemicalbook.com]
- 2. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Bromo-6-hydrazinylpyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1342697#spectroscopic-data-nmr-ir-ms-of-2-bromo-6-hydrazinylpyridine]

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